molecular formula C23H24ClFN2O3S B11282656 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B11282656
M. Wt: 463.0 g/mol
InChI Key: XYNROGNEVIVNQF-UHFFFAOYSA-N
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Description

2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound featuring a combination of indole, piperidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The 2-chloro-6-fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Piperidine Moiety: The piperidine ring is synthesized separately and then coupled to the indole-sulfonyl intermediate through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its indole and piperidine components, which are common in bioactive molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates of enzymes, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3,4-difluorophenyl)ethanone: Similar in structure but lacks the indole and piperidine components.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a quinoline ring instead of an indole.

Uniqueness

The uniqueness of 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C23H24ClFN2O3S

Molecular Weight

463.0 g/mol

IUPAC Name

2-[3-[(2-chloro-6-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C23H24ClFN2O3S/c1-16-9-11-26(12-10-16)23(28)14-27-13-22(17-5-2-3-8-21(17)27)31(29,30)15-18-19(24)6-4-7-20(18)25/h2-8,13,16H,9-12,14-15H2,1H3

InChI Key

XYNROGNEVIVNQF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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